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# Challenges in replicating Emraclidine Phase 1b results in Phase 2

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# Technical Support Center: Emraclidine Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the challenges in replicating **Emraclidine**'s Phase 1b results in the subsequent Phase 2 trials for the treatment of schizophrenia.

# Frequently Asked Questions (FAQs) Section 1: Efficacy and Discrepancies

Q1: What were the key efficacy findings from the Emraclidine Phase 1b trial?

In a Phase 1b trial, **Emraclidine** demonstrated a clinically meaningful and statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score for patients with acute psychosis in schizophrenia.[1] The 30mg once-daily dose group showed a 12.7-point mean reduction in PANSS score compared to placebo at 6 weeks (p=0.023).[1] The 20mg twice-daily group showed an 11.1-point improvement (p=0.047).[1]

Q2: How did the Phase 2 (EMPOWER trials) efficacy results differ from the Phase 1b results?

The two Phase 2 EMPOWER trials did not meet their primary endpoint.[2][3] They failed to show a statistically significant improvement in the PANSS total score from baseline compared

#### Troubleshooting & Optimization





to the placebo group at week 6. While there were numerical improvements in some treatment arms, the high placebo response diminished the treatment effect, falling short of statistical significance.

Q3: What was the primary reason for the failure to replicate the positive Phase 1b results in Phase 2?

The main challenge was a significantly higher-than-expected placebo response in the Phase 2 trials. In the Phase 1b study, patients on placebo improved by 6.8 points on the PANSS score. In contrast, the placebo groups in the two Phase 2 trials showed improvements of 13.5 and 16.1 points, respectively. This robust placebo effect narrowed the margin for demonstrating a statistically significant drug-placebo difference.

### **Section 2: Troubleshooting and Experimental Design**

Q4: What are potential strategies to mitigate a high placebo response in schizophrenia clinical trials?

While the exact methods used by the original investigators to control the placebo response included limiting the number of sites and countries, central review for eligibility, and rigorous rater training, the Phase 2 results were still impacted. For future experiments, researchers should consider:

- Rigorous Patient Selection: Ensuring strict adherence to diagnostic criteria (e.g., DSM-5) and baseline symptom severity (PANSS total score between 85 and 120) can help create a more homogenous patient population.
- Standardized Rater Training: Implementing centralized and ongoing training and certification for individuals administering the PANSS to ensure consistency and reduce inter-rater variability.
- Blinded Data Monitoring: Monitoring blinded data to identify and address potential issues at specific trial sites.
- Expectation Management: Carefully managing patient and investigator expectations about the potential for receiving a placebo.



Q5: What were the key protocol differences between the Phase 1b and Phase 2 studies that could be a factor?

While specific granular details are proprietary, the primary observable difference was the scale of the studies. Phase 2 trials are typically larger, involving more participants and trial sites than Phase 1b studies. This expansion can introduce greater variability in patient populations, site procedures, and rater assessments, which may have contributed to the higher placebo response. The Phase 1b trial enrolled 81 participants in its second part, with 27 in each arm, whereas the Phase 2 trials had hundreds of participants across multiple sites.

### **Section 3: Mechanism of Action and Safety**

Q6: What is the mechanism of action for **Emraclidine**?

**Emraclidine** is a positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine M4 receptor subtype. M4 receptors are expressed in the striatum, a brain region involved in regulating acetylcholine and dopamine levels. By enhancing the M4 receptor's response, **Emraclidine** indirectly modulates dopamine levels without directly blocking D2/D3 receptors, which is the mechanism of many current antipsychotics. This novel mechanism aims to provide antipsychotic effects while potentially minimizing side effects like extrapyramidal symptoms and weight gain.

Q7: Was the safety and tolerability profile of **Emraclidine** consistent from Phase 1b to Phase 2?

Yes, the safety profile of **Emraclidine** was reported to be consistent and comparable between the Phase 1b and Phase 2 trials. The drug was generally well-tolerated in the Phase 2 EMPOWER trials.

Q8: What were the most common adverse events reported in the clinical trials?

The most frequently reported adverse events in both the Phase 1b and Phase 2 trials were generally mild. Across the EMPOWER-1 and EMPOWER-2 trials, these included headache, dry mouth, and dyspepsia. The trials also suggested that **Emraclidine** was not associated with significant extrapyramidal side effects or weight gain.



# **Data Presentation: Quantitative Summary**

Table 1: Comparison of PANSS Total Score Change from Baseline (Efficacy)



| Trial<br>Phase   | Study/Ar<br>m | N<br>(Participa<br>nts) | Baseline<br>PANSS<br>(Mean) | LS Mean<br>Change<br>from<br>Baseline<br>at Week 6 | Placebo-<br>Adjusted<br>Differenc<br>e | Statistical<br>Significan<br>ce (p-<br>value) |
|--|---------------|-------------------------|-----------------------------|--|--|---|
| Phase 1b   | Placebo       | 27                      | N/A                         | -6.8   | N/A                                    | N/A   |
| Emraclidin<br>e 30mg QD                                | 27            | N/A                     | -19.5                       | -12.7  | 0.023                                  |   |
| Emraclidin<br>e 20mg<br>BID                            | 27            | N/A                     | -17.9                       | -11.1  | 0.047                                  |   |
| Phase 2<br>(EMPOWE<br>R-1)                             | Placebo       | 127                     | 98.3                        | -13.5  | N/A                                    | Not Met                                       |
| Emraclidin<br>e 10mg QD                                | 125           | 97.6                    | -14.7                       | -1.2   | Not Met                                |   |
| Emraclidin<br>e 30mg QD                                | 127           | 97.9                    | -16.5                       | -3.0   | Not Met                                | _   |
| Phase 2<br>(EMPOWE<br>R-2)                             | Placebo       | 128                     | 97.4                        | -16.1  | N/A                                    | Not Met                                       |
| Emraclidin<br>e 15mg QD                                | 122           | 98.0                    | -18.5                       | -2.4   | Not Met                                |   |
| Emraclidin<br>e 30mg QD                                | 123           | 97.2                    | -14.2                       | +1.9   | Not Met                                |   |
| Data sourced from multiple reports and press releases. |               |                         |                             |  |  |   |



Table 2: Most Common Adverse Events (Safety & Tolerability)

| Adverse Event | Phase 2<br>(EMPOWER-1)<br>Placebo<br>(N=127) | Phase 2<br>(EMPOWER-1)<br>Emraclidine<br>Arms | Phase 2<br>(EMPOWER-2)<br>Placebo<br>(N=128) | Phase 2<br>(EMPOWER-2)<br>Emraclidine<br>Arms |
|---------------|--|---|--|---|
| Headache      | 9.4%   | 13.2% - 14.1%                                 | 10.8%  | 13.0% - 14.6%                                 |
| Dry Mouth     | 2.3%   | 3.9% - 9.3%                                   | 0.8%   | 0.8% - 5.3%                                   |
| Dyspepsia     | 3.1%   | 3.9% - 7.8%                                   | 1.5%   | 2.3% - 3.1%                                   |

Data reflects the

range across

different dosage

arms.

# **Experimental Protocols**

Key Methodologies for Phase 2 (EMPOWER) Trials:

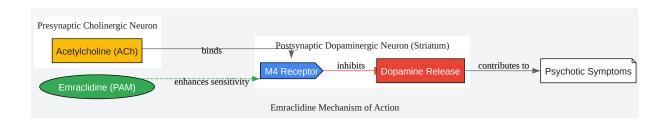
The EMPOWER studies were Phase 2, multicenter, randomized, double-blind, placebocontrolled trials designed to evaluate the efficacy and safety of fixed doses of **Emraclidine** over a 6-week period.

- Objective: To assess the change from baseline in the PANSS total score compared to placebo in adults with schizophrenia experiencing an acute exacerbation of psychosis.
- Patient Population: Adult participants (18-65 years) with a primary diagnosis of schizophrenia per DSM-5 criteria.
- Key Inclusion Criteria:
  - Clinical Global Impression of Severity (CGI-S) score of ≥4 (moderately to severely ill).
  - PANSS total score between 85 and 120 at screening and baseline.



- Onset of acute psychotic symptom exacerbation less than 60 days prior to signing informed consent.
- Key Exclusion Criteria:
  - Treatment-resistant schizophrenia.
  - Diagnosis of moderate to severe substance or alcohol use disorder within the last 12 months.
  - Significant risk for suicidal behavior.
- Treatment Duration: 6-week (42-45 day) inpatient treatment period, followed by a follow-up period.
- Primary Endpoint: Change from baseline in PANSS total score at Week 6. A decrease in score indicates improvement.

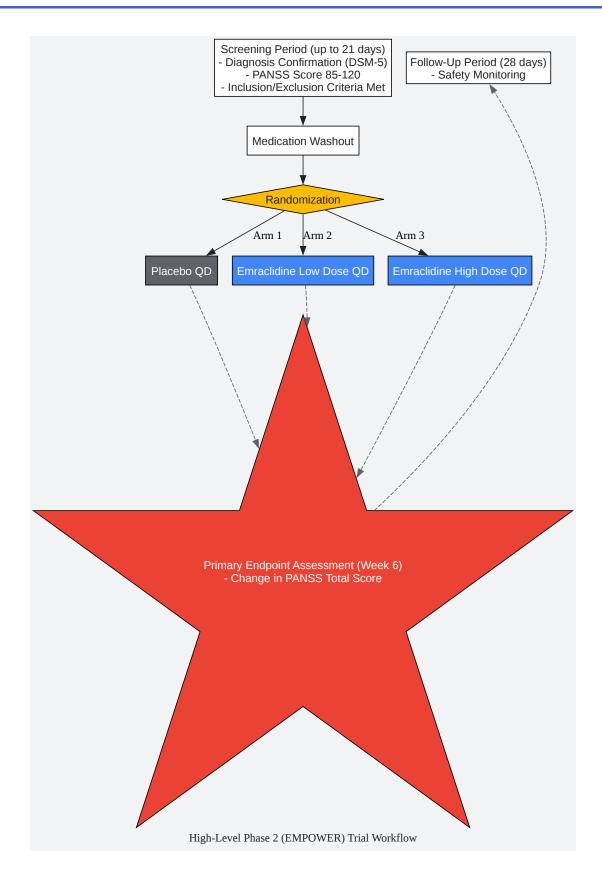
## **Visualizations: Pathways and Workflows**



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Caption: **Emraclidine** acts as a Positive Allosteric Modulator (PAM) on the M4 receptor.

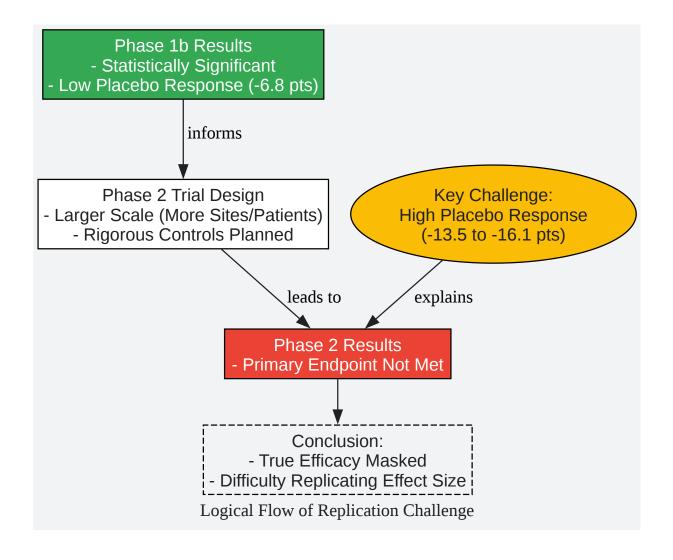




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Caption: Generalized experimental workflow for the Phase 2 EMPOWER clinical trials.





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Caption: The logical relationship between Phase 1b outcomes and the Phase 2 replication challenge.

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### References

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